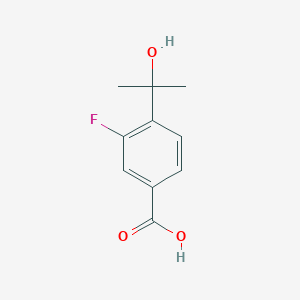
3-Fluoro-4-(1-hydroxy-1-methyl-ethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(1-hydroxy-1-methyl-ethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound features a fluorine atom, a hydroxy group, and a methyl group attached to the benzene ring, making it a versatile molecule in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(1-hydroxy-1-methyl-ethyl)benzoic acid can be achieved through several synthetic routes. One common method involves the fluorination of 4-(1-hydroxy-1-methyl-ethyl)benzoic acid using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are essential to obtain high-purity this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 3-Fluoro-4-(1-oxo-1-methyl-ethyl)benzoic acid.
Reduction: Formation of 3-Fluoro-4-(1-hydroxy-1-methyl-ethyl)benzyl alcohol.
Substitution: Formation of 3-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(1-hydroxy-1-methyl-ethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(1-hydroxy-1-methyl-ethyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
3-Fluoro-4-hydroxybenzoic acid: Lacks the methyl group, which may affect its reactivity and binding properties.
4-Fluoro-3-hydroxybenzoic acid: The position of the fluorine and hydroxy groups is reversed, leading to different chemical behavior.
3-Fluoro-4-methylbenzoic acid: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds.
Uniqueness: 3-Fluoro-4-(1-hydroxy-1-methyl-ethyl)benzoic acid is unique due to the presence of both a fluorine atom and a hydroxy group on the benzene ring, along with a methyl group. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
Properties
CAS No. |
1346608-95-4 |
|---|---|
Molecular Formula |
C10H11FO3 |
Molecular Weight |
198.19 g/mol |
IUPAC Name |
3-fluoro-4-(2-hydroxypropan-2-yl)benzoic acid |
InChI |
InChI=1S/C10H11FO3/c1-10(2,14)7-4-3-6(9(12)13)5-8(7)11/h3-5,14H,1-2H3,(H,12,13) |
InChI Key |
GEHBFXXRMAELQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)C(=O)O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















